Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

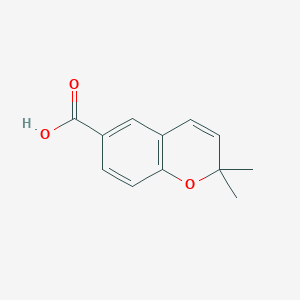

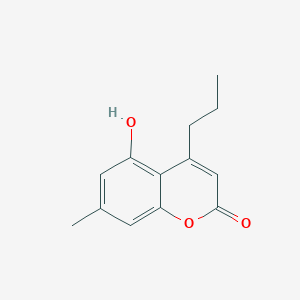

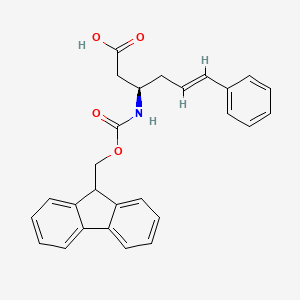

“Fmoc-®-3-amino-(6-phenyl)-5-hexenoic acid” is a type of Fmoc-protected amino acid. The Fmoc group is a common protective group used in the synthesis of peptides. It is usually used to protect the C-terminus carboxylic acid of amino acids, typically as a methyl ester . This compound is used in solid-phase peptide synthesis (SPPS), a method that has gained popularity due to its usefulness in structure-activity relationship (SAR) studies .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

Fmoc-protected amino acids, including Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, are utilized in pre-column derivatization methods for the HPLC determination of amino acids in biological materials. This method allows for sensitive and precise measurement of physiological amino acid concentrations in biological fluids, with advantages in sensitivity and the ability to perform complex analyses of amino acid compositions in clinical and biochemical studies (Furst, Pollack, Graser, Godel, & Stehle, 1990).

Self-Assembly and Hydrogelation

The incorporation of halogen substituents into the aromatic side-chain of Fmoc-phenylalanine derivatives has been shown to dramatically enhance self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This property is crucial for the development of novel biomaterials and therapeutic agents, showcasing the importance of minimal atomic substitutions to tune self-assembly and gelation properties for targeted applications (Ryan, Anderson, & Nilsson, 2010).

Peptide Synthesis

This compound, among other Fmoc-protected amino acids, is extensively applied in solid phase peptide synthesis (SPPS). This methodology has been significantly advanced with the development of various solid supports, linkages, and side-chain protecting groups, facilitating the synthesis of biologically active peptides and proteins. The orthogonal nature of Fmoc SPPS offers unique opportunities in bioorganic chemistry, illustrating its critical role in the synthesis of complex peptide structures (Fields & Noble, 2009).

Functional Materials Fabrication

Mechanism of Action

The mechanism of action of Fmoc-protected amino acids in peptide synthesis involves the protection of the amino group to prevent unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Future Directions

The future directions in the field of Fmoc-protected amino acids involve the development of more efficient and greener methods for the synthesis and deprotection of these compounds. This includes the exploration of mild orthogonal ester hydrolysis conditions using green chemicals and less extensive energy expenditure .

Properties

IUPAC Name |

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-OJLWIZQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.